R-119251 (Prasugrel Metabolite)(Mixture of Diastereoisomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

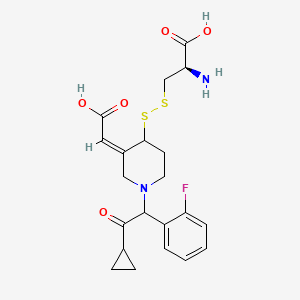

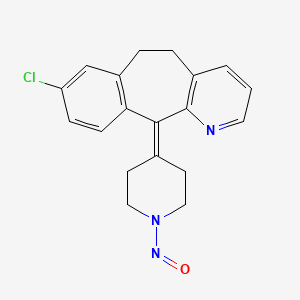

R-119251 is a metabolite of Prasugrel . Prasugrel is a platelet inhibitor used to prevent the formation of blood clots . It is intended for pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of R-119251 is C21H25FN2O5S2 . Its molecular weight is 474.52 g/mol . The structure of R-119251 is not available in the search results .Physical And Chemical Properties Analysis

R-119251 has a molecular weight of 474.52 g/mol . Its solubility and stability refer to the Certificate of Analysis (COA) .Aplicaciones Científicas De Investigación

Stereoselective Pharmacological Activity

The active metabolite R-138727 consists of four stereoisomers, demonstrating stereoselective inhibition of platelet aggregation. Studies have shown that the (R, S)-isomer of R-138727 is the most potent in inhibiting ADP-induced platelet aggregation, highlighting the significance of the stereoselectivity in its antiplatelet effects (Hasegawa et al., 2005). This stereoselectivity is critical for the compound's pharmacological efficacy and has implications for the development of antiplatelet therapies.

Biotransformation and Pharmacokinetics

Prasugrel is metabolized to its active thiol-containing metabolite, R-138727, through a two-step process involving initial hydrolysis to a thiolactone intermediate (R-95913) followed by oxidative transformation by cytochromes P450. The efficiency of this metabolic pathway facilitates the rapid onset of prasugrel's antiplatelet action. Further investigations into the metabolism of prasugrel have identified the involvement of various cytochrome P450 isoforms and other enzymes in the bioactivation process, providing insight into the drug's pharmacokinetics and the potential for drug-drug interactions (Hagihara et al., 2010).

Pharmacodynamic Modeling

Quantitative prediction models have been developed to estimate the exposure of patients to the active metabolite of prasugrel, using concentrations of downstream metabolites. These models facilitate the understanding of prasugrel's pharmacodynamics and support personalized dosing strategies to optimize therapeutic outcomes (Ernest et al., 2009).

Propiedades

IUPAC Name |

(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O5S2/c22-15-4-2-1-3-14(15)19(20(27)12-5-6-12)24-8-7-17(13(10-24)9-18(25)26)31-30-11-16(23)21(28)29/h1-4,9,12,16-17,19H,5-8,10-11,23H2,(H,25,26)(H,28,29)/b13-9-/t16-,17?,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPOCARAOGXMMH-DGVXAMKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)SSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)SSC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)

![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)

![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)